molecular formula C15H22N2O B3068658 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one CAS No. 691847-46-8

5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

Cat. No. B3068658
M. Wt: 246.35 g/mol
InChI Key: SKHPYKHVYFTIOI-UHFFFAOYSA-N
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Description

5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one is a chiral imidazolidinone organocatalyst . It was developed by MacMillan and co-workers . This compound has been intensively applied in catalytic asymmetric reactions .


Synthesis Analysis

The synthesis of 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one involves the use of amino acid N-methylamide in anhydrous toluene with molecular sieves, pivalaldehyde, and PTSA monohydrate . The reaction mixture is heated to reflux and allowed to stir overnight .


Molecular Structure Analysis

The molecular formula of 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one is C15H22N2O . Its molecular weight is 246.35 . The canonical SMILES string is O=C1N©C(C©©C)NC1CC2=CC=CC=C2 .


Chemical Reactions Analysis

This compound is used in the 1,4-addition of electron-rich benzenes to unsaturated aldehydes, and the asymmetric hydride reduction of α,β-unsaturated aldehydes .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 93-100 °C . Its molecular weight is 246.35 , and its molecular formula is C15H22N2O .

properties

IUPAC Name

5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHPYKHVYFTIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167162
Record name 2-(1,1-Dimethylethyl)-3-methyl-5-(phenylmethyl)-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

CAS RN

2097343-80-9
Record name 2-(1,1-Dimethylethyl)-3-methyl-5-(phenylmethyl)-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097343-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl)-3-methyl-5-(phenylmethyl)-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Reactant of Route 2
5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Reactant of Route 3
5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Reactant of Route 4
5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Reactant of Route 5
5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Reactant of Route 6
5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

Citations

For This Compound
33
Citations
U Grošelj, A Beck, WB Schweizer… - Helvetica Chimica …, 2014 - Wiley Online Library
Preparations of the title compounds, 5–7 (Scheme 1 and Table 1), of their ammonium salts, 9–11 (Scheme 2 and Table 2), and of the corresponding cinnamaldehyde‐derived iminium …
Number of citations: 19 onlinelibrary.wiley.com
AR Flynn - 2015 - digitalcommons.csbsju.edu
… 2S, 5S)5-benzyl-2-tert-butyl-3-methylimidazolidin-4one were … , 5S)-5-benzyl-2-tertbutyl-3-methylimidazolidin-4-one catalyst … )-5-benzyl-2-tertbutyl-3-methylimidazolidin-4-one catalyst as …
Number of citations: 5 digitalcommons.csbsju.edu
Z Lili, Z Zhongjun, L Huiling, H Xuri - Tetrahedron: Asymmetry, 2013 - Elsevier
… The cascade reaction of α,β-unsaturated butyric aldehydes with 2-methyl furan and chlorinated quinone catalyzed by a (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one·TFA …
Number of citations: 4 www.sciencedirect.com
Z Lili, Z Zhongjun, J Haiyang, L Huiling, H Xuri - Tetrahedron: Asymmetry, 2013 - Elsevier
… Friedel–Crasfts alkylation reactions of α,β-unsaturated butyric aldehydes with N,N-dimethyl-3-anisidine catalyzed by a (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one HCl salt …
Number of citations: 6 www.sciencedirect.com
D Seebach, JD Aebi, R Naef, T Weber - Helvetica chimica acta, 1985 - Wiley Online Library
Enantiomerically pure cis‐ and trans‐5‐alkyl‐1‐benzoyl‐2‐(tert‐butyl)‐3‐methylimidazolidin‐4‐ones (1, 2, 11, 15, 16) and trans‐2‐(tert‐butyl)‐3‐methyl‐5‐phenylimidazolidin‐4‐one (…
Number of citations: 126 onlinelibrary.wiley.com
E Sansinenea, A Ortiz - Current Organic Synthesis, 2022 - ingentaconnect.com
… In this synthesis, trienal 12 was treated with (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoromethane sulfonic acid salt 2.TfOH catalyst (20 mol%) in CH3CN/H2O as …
Number of citations: 2 www.ingentaconnect.com
S Hanessian, E Stoffman, X Mi, P Renton - Organic letters, 2011 - ACS Publications
… of a mixture of 5-bromoindole 4 and (E)-4-(4-methoxybenzyloxy)-but-2-enal with 15−20 mol % of the MacMillan catalyst (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (ent-3) …
Number of citations: 31 pubs.acs.org
AR Ranade, GI Georg - The Journal of Organic Chemistry, 2014 - ACS Publications
… A round-bottomed flask equipped with a magnetic stirrer bar was charged with the pTSA salt of (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (0.2 equiv) and the appropriate …
Number of citations: 15 pubs.acs.org
XY Zhu, XL An, CF Li, FG Zhang, QL Hua… - …, 2011 - Wiley Online Library
… After stirring for 20 min, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one 5 (0.06 mmol, 20 mol % based on 9) and TFA (0.06 mmol, 20 mol % based on 9) were added in one …
AJ Beckemeyer - 2018 - scholars.csus.edu
The enantioselective allylation of aldehydes are considered one of the most useful carbon-carbon bond forming reactions in synthetic chemistry. This reaction type is of such use …
Number of citations: 3 scholars.csus.edu

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